molecular formula C5H2N2O2S B1500479 5-Cyano-1,2-thiazole-3-carboxylic acid CAS No. 91319-29-8

5-Cyano-1,2-thiazole-3-carboxylic acid

Cat. No.: B1500479
CAS No.: 91319-29-8
M. Wt: 154.15 g/mol
InChI Key: FTUNDVMXOMWULV-UHFFFAOYSA-N
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Description

5-Cyano-1,2-thiazole-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyano (-CN) group at position 5 and a carboxylic acid (-COOH) group at position 2. Thiazole derivatives are widely studied for their pharmacological and material science relevance due to their diverse reactivity and functional group compatibility . The electron-withdrawing cyano group likely enhances the acidity of the carboxylic acid moiety and influences its reactivity in synthetic pathways, similar to other substituted thiazoles .

Properties

IUPAC Name

5-cyano-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-2-3-1-4(5(8)9)7-10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNDVMXOMWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665101
Record name 5-Cyano-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91319-29-8
Record name 5-Cyano-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Cyano-1,2-thiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the cyano group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several thiazole derivatives against various cancer cell lines. The results indicated that compounds containing the thiazole ring exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
8bU87MG2.42
10bA5490.93
21MCF-71.32
24aHeLa0.49

These findings suggest that modifications to the thiazole moiety can enhance anticancer activity, with specific compounds showing high inhibition rates against tyrosine kinases, crucial in cancer progression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiazole derivatives are recognized for their effectiveness against a range of bacterial and fungal strains.

Antibacterial and Antifungal Efficacy

A comprehensive study assessed the antimicrobial activity of various thiazole derivatives, including this compound:

MicroorganismMIC (µg/mL)
E. coli0.0195
S. aureus4.69
C. albicans16.69
P. aeruginosa13.40

These results indicate promising antibacterial activity, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various models, demonstrating significant protective effects.

Case Study: Anticonvulsant Testing

In a study involving the PTZ (pentylenetetrazol) model, several thiazole derivatives were tested for their anticonvulsant activity:

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Naphthalenyl thiazole18.4170.29.2
Thiazolidinone derivative<20--

The results indicate that certain structural modifications significantly enhance anticonvulsant activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group at position 5 undergoes hydrolysis under acidic or basic conditions to yield carboxamide or carboxylic acid derivatives.

Example Reaction:
5 Cyano 1 2 thiazole 3 carboxylic acidHCl AcOHΔ5 Carboxamide 1 2 thiazole 3 carboxylic acid\text{5 Cyano 1 2 thiazole 3 carboxylic acid}\xrightarrow[\text{HCl AcOH}]{Δ}\text{5 Carboxamide 1 2 thiazole 3 carboxylic acid}

This transformation is analogous to the hydrolysis of 4,5-dicyano-1,2,3-triazole to 4-carboxamide-5-cyano-1,2,3-triazole using HCl and acetic acid . Similarly, alkaline hydrolysis (e.g., NaOH) could convert the cyano group to a carboxylic acid, though direct evidence for this compound is inferred from related systems .

Decarboxylation

The carboxylic acid group at position 3 may undergo decarboxylation under thermal or acidic conditions, yielding 5-cyano-1,2-thiazole.

Conditions:

  • Heating above 150°C or refluxing in acidic media (e.g., H2_2
    SO4_4
    ).

  • No direct data exists for this compound, but decarboxylation is common in aromatic carboxylic acids .

Derivative Formation

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with alcohols (R-OH) under acid catalysis (e.g., H2_2
SO4_4
) produces esters:
5 Cyano 1 2 thiazole 3 carboxylic acid+ROHH+5 Cyano 1 2 thiazole 3 carboxylate ester\text{5 Cyano 1 2 thiazole 3 carboxylic acid}+\text{ROH}\xrightarrow{\text{H}^+}\text{5 Cyano 1 2 thiazole 3 carboxylate ester}

Amide Formation

Treatment with amines (e.g., NH3_3
, hydrazines) forms amides or hydrazides:
5 Cyano 1 2 thiazole 3 carboxylic acid+NH2RDCC5 Cyano 1 2 thiazole 3 carboxamide\text{5 Cyano 1 2 thiazole 3 carboxylic acid}+\text{NH}_2\text{R}\xrightarrow{\text{DCC}}\text{5 Cyano 1 2 thiazole 3 carboxamide}

Hydrazide derivatives are reported in analogous thiazole systems, such as 2-arylsulfonylimino-3,4-dimethyl-5-(5-carbonyl-methylsulfanyl-oxadiazol-2-yl)-2,3-dihydrothiazole .

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic substitution at position 5 (cyano group) or position 2.

Example:

  • Replacement of the cyano group with thiols or amines under basic conditions .

  • Triethylamine promotes such substitutions in related thiazole syntheses .

Cyclization Reactions

The compound may act as a precursor in multicomponent reactions. For instance, coupling with malononitrile or thioureas could yield spirocyclic or fused heterocycles, as seen in isatin-thiazole hybrids .

Biological Activity Implications

While beyond the scope of reactions, derivatives of this compound show promise in medicinal chemistry. For example, thiazole-carboxamide hybrids exhibit cytotoxicity against cancer cell lines (e.g., HepG-2, MCF-7) , likely due to interactions with DNA or enzymes like topoisomerase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-Cyano-1,2-thiazole-3-carboxylic acid with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CN (5), -COOH (3) C₅H₂N₂O₂S 154.16* High reactivity due to -CN; pharmaceutical intermediates
5-Chloro-1,2,4-thiadiazole-3-carboxylic acid -Cl (5), -COOH (3) C₃HClN₂O₂S 164.57 Halogenated derivative; potential agrochemical use
4-Amino-1,2-thiazole-3-carboxylic acid -NH₂ (4), -COOH (3) C₄H₄N₂O₂S 144.16 Amino group enhances solubility; bioactive precursor
3-Methoxy-1,2-thiazole-5-carboxylic acid -OCH₃ (3), -COOH (5) C₅H₅NO₃S 159.17 Methoxy group improves thermal stability; material science applications
5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Thiophene (5), -COOH (3) C₈H₅NO₃S 195.20 Isoxazole-thiophene hybrid; optoelectronic material candidate

Physicochemical Properties

  • Acidity: The cyano group’s electron-withdrawing effect likely increases the acidity of the carboxylic acid (pKa ~2–3), comparable to chloro derivatives but more acidic than methoxy- or amino-substituted analogs .

Research Findings and Data

Pharmacokinetic Considerations

  • This contrasts with 3-Methoxy-1,2-thiazole-5-carboxylic acid, where the methoxy group may undergo demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyano-1,2-thiazole-3-carboxylic acid
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5-Cyano-1,2-thiazole-3-carboxylic acid

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